3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine

Descripción

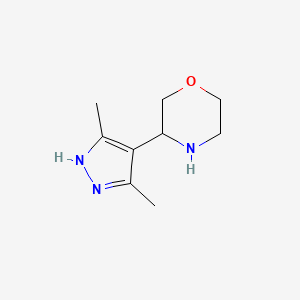

Structure

2D Structure

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-9(7(2)12-11-6)8-5-13-4-3-10-8/h8,10H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFRPEDNTOJVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach

The primary synthetic route to 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine typically involves a nucleophilic substitution or coupling reaction between 3,5-dimethylpyrazole and morpholine or its derivatives under basic conditions. The reaction mechanism generally proceeds via the activation of the pyrazole ring or a suitable intermediate to facilitate substitution at the 4-position of the pyrazole ring with the morpholine moiety.

Typical Reaction Conditions

- Starting Materials: 3,5-dimethyl-1H-pyrazole and morpholine.

- Base Catalysts: Sodium hydride (NaH), potassium carbonate (K2CO3), or other mild bases.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Elevated temperatures typically in the range of 80–100°C.

- Reaction Time: Several hours of stirring to ensure completion.

This method allows for efficient coupling with good yields and purity, suitable for both laboratory synthesis and scale-up processes.

Example Procedure

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3,5-Dimethylpyrazole + Morpholine | Mixed in DMF or THF solvent |

| 2 | Base (NaH or K2CO3) | Added to deprotonate and activate |

| 3 | Heating at 80-100°C | Stirred for several hours |

| 4 | Workup and purification | Isolation of product by extraction and crystallization |

Industrial Production Methods

Industrial synthesis of this compound generally follows the same synthetic principles as laboratory methods but incorporates process intensification techniques:

- Continuous Flow Reactors: Used to improve heat and mass transfer, enhancing reaction rates and safety.

- Optimization of Reaction Parameters: Fine-tuning temperature, solvent ratios, and base equivalents to maximize yield and purity.

- Use of Industrial-Grade Reagents: To reduce costs while maintaining product quality.

- Purification: Typically involves crystallization or chromatographic techniques adapted for scale.

These approaches enable efficient large-scale production with consistent quality control.

Related Synthetic Insights from Pyrazole Chemistry

While direct detailed protocols specific to this compound are limited, broader pyrazole derivative syntheses provide relevant mechanistic and procedural insights:

- Pyrazole rings are commonly synthesized via cyclocondensation reactions between hydrazines and α,β-unsaturated ketones or esters, followed by oxidation steps to aromatize the ring.

- Alkylation or substitution reactions on pyrazole derivatives often use strong bases and polar aprotic solvents to achieve regioselectivity and high yields.

- Catalysts such as copper triflate and ionic liquids have been employed in related pyrazole syntheses, enhancing reaction efficiency and selectivity.

These principles underpin the preparation of substituted pyrazole-morpholine compounds and inform optimization strategies.

Comparative Analysis of Synthetic Methods

| Aspect | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Scale | Milligram to gram scale | Kilogram to ton scale |

| Reaction Setup | Batch reactors | Continuous flow or large batch reactors |

| Solvent Use | DMF, THF, ethanol | Optimized solvent systems for cost & safety |

| Base Catalysts | Sodium hydride, potassium carbonate | Same, with industrial-grade reagents |

| Reaction Time | Several hours | Optimized for shorter cycle times |

| Purification | Chromatography, recrystallization | Crystallization, filtration, distillation |

| Yield | Moderate to high (variable) | High, with process optimization |

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 3,5-Dimethylpyrazole + Morpholine | Base (NaH/K2CO3), DMF/THF, 80-100°C | Straightforward, good yields | Requires careful temperature control |

| Cyclocondensation (pyrazole synthesis) | Hydrazines + α,β-unsaturated ketones | Catalysts (Cu triflate), ionic liquids | High regioselectivity, catalyst reuse | More steps, requires oxidation |

| Industrial continuous flow | Same as lab-scale | Optimized flow conditions | Scalable, efficient, safer | Requires specialized equipment |

Research Findings and Notes

- The morpholine ring provides a sp³-rich scaffold that enhances solubility and bioavailability in drug-like molecules.

- The 3,5-dimethyl substitution on the pyrazole ring influences the electronic properties and steric profile, affecting reactivity during coupling.

- Reaction optimization often focuses on balancing temperature and base strength to avoid side reactions and maximize product purity.

- Continuous flow methods enable better control over reaction parameters and improve reproducibility at scale.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the morpholine ring.

Substitution: Halogenated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity

- Case Study: Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

- Mechanism of Action: The compound's interaction with bacterial enzymes may disrupt essential metabolic processes, leading to cell death.

-

Anticancer Potential

- Investigation: Studies have explored the efficacy of this compound in targeting specific cancer cell lines. Its ability to modulate enzyme activity involved in cancer progression suggests a promising role in cancer therapeutics.

- Target Interaction: The compound may bind to receptors or enzymes that are overexpressed in cancer cells, inhibiting their function and slowing tumor growth.

-

Drug Development

- Application: The compound serves as a scaffold for synthesizing new drug candidates aimed at specific biological targets. Its structural features allow for modifications that can enhance bioactivity and selectivity.

- Example: Analogues of this compound are being designed to improve pharmacokinetic properties while maintaining therapeutic efficacy.

Material Science Applications

-

Polymer Development

- Utilization: this compound is used as a building block in the synthesis of novel polymers with unique properties such as enhanced thermal stability and chemical resistance.

- Research Findings: Studies have indicated that incorporating this compound into polymer matrices can improve mechanical properties and functionality.

-

Coatings and Adhesives

- Development: The compound has potential applications in formulating advanced coatings and adhesives that require specific adhesion properties and durability under varying environmental conditions.

- Performance Analysis: Testing has shown that coatings formulated with this compound exhibit superior performance compared to traditional formulations.

Chemical Synthesis Applications

-

Building Block in Organic Synthesis

- Role: this compound is utilized as a versatile intermediate in the synthesis of more complex organic molecules.

- Synthetic Routes:

- The synthesis typically involves the reaction of morpholine with 3,5-dimethylpyrazole under basic conditions (e.g., using sodium hydride) at elevated temperatures (80–100°C) to yield the desired product.

-

Reactivity Studies

- Chemical Reactions: The compound can undergo various reactions such as oxidation, reduction, and substitution, making it useful for exploring new synthetic pathways.

- Example Reactions:

- Oxidation with hydrogen peroxide produces oxidized derivatives.

- Reduction using lithium aluminum hydride yields reduced forms of the morpholine ring.

Mecanismo De Acción

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine with related compounds based on structural features and functional groups:

| Compound Name | Core Structure | Key Substituents/Functional Groups | Molecular Complexity |

|---|---|---|---|

| This compound | Pyrazole + morpholine | 3,5-dimethyl, morpholine | Moderate |

| 1-Methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid | Pyrazole + morpholine + carboxylic acid | Carboxylic acid, carbamoyl, propyl linker | High |

| 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) | Pyrazole + tetrazole + coumarin + pyrimidinone | Tetrazole, coumarin, phenyl, oxo groups | Very high |

| Example Compounds 51–53 (from EP Application) | Pyrazolo-pyridine + morpholine | Bromo, fluoro, indazolyl, oxadiazolone | High |

Key Observations :

Physicochemical Properties

- Solubility: The morpholine moiety in this compound likely confers moderate solubility in polar organic solvents (e.g., DMSO, methanol), while methyl groups reduce water solubility compared to unmethylated analogs. In contrast, the carboxylic acid derivative () would exhibit higher aqueous solubility due to its ionizable group .

- Stability : The morpholine’s ether linkage is less prone to hydrolysis than ester or amide groups in compounds like 4i , making the target compound more stable under physiological conditions .

Crystallographic and Analytical Data

- The SHELX program suite () is widely used for crystallographic refinement.

Actividad Biológica

3-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula , featuring a morpholine ring linked to a pyrazole moiety. The unique structural attributes contribute to its potential interactions with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various pathogens, it demonstrated moderate activity with minimum inhibitory concentrations (MIC) around 250 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of several cancer cell lines, including HT29 (colorectal cancer) and MCF7 (breast cancer). The half-maximal cytotoxic concentration (CC50) values were promising, indicating that it may serve as a potential therapeutic agent in cancer treatment .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways. This interaction can lead to reduced cell viability in cancer cells and inhibition of microbial growth .

Synthesis Methods

Several synthesis methods have been reported for this compound:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving morpholine and appropriate pyrazole derivatives.

- Substitution Reactions : Various substitution methods allow for the introduction of different functional groups to enhance biological activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was found to be effective against multiple strains of bacteria and fungi. Its performance was compared with standard antibiotics, showing comparable or superior efficacy in certain cases .

Case Study 2: Anticancer Activity

A recent investigation involved testing the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it significantly inhibited cell growth in HT29 cells with an IC50 value of approximately 58 µM, demonstrating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine | Ethyl group instead of methyl | Different alkyl substitution impacts solubility |

| 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylmorpholine | Phenyl group substitution | Potentially different biological activities |

| 4-(3,5-Dimethylpyrazolyl)morpholine | No nitrogen in adjacent position | Altered reactivity profile |

The table above illustrates how structural variations influence the biological activity and solubility profiles of related compounds.

Q & A

Q. What criteria validate the purity of this compound in pharmacological studies?

- Methodological Answer :

- Chromatographic Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).

- Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values.

- Thermogravimetric Analysis (TGA) : Confirm absence of solvates. ’s safety data sheets emphasize eliminating genotoxic impurities (e.g., alkylating agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.